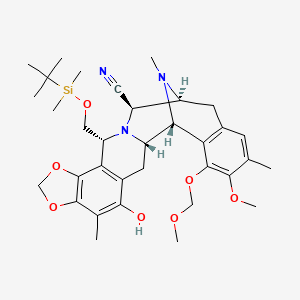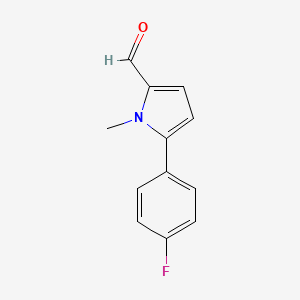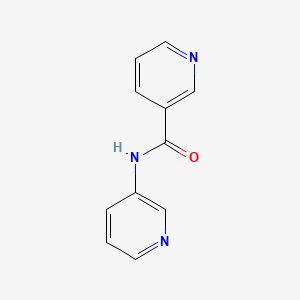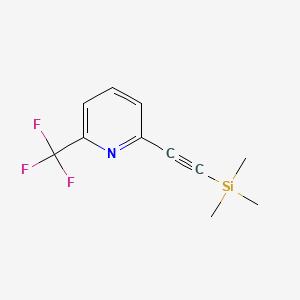
4-(Trifluoromethyl)-1-benzhydrylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-(Trifluoromethyl)phenyl)methylene)dibenzene: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylene bridge and two benzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(Trifluoromethyl)phenyl)methylene)dibenzene typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with benzene in the presence of a catalyst. The reaction conditions often include:
Catalyst: Lewis acids such as aluminum chloride (AlCl3)
Solvent: Anhydrous conditions using solvents like dichloromethane (DCM)
Temperature: Controlled temperatures ranging from 0°C to room temperature
Industrial Production Methods: Industrial production of ((4-(Trifluoromethyl)phenyl)methylene)dibenzene may involve large-scale batch reactions using similar catalysts and solvents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield the corresponding reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: H2 with Pd/C catalyst
Substitution: Halogens or nitrating agents in the presence of a catalyst
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Reduced derivatives with hydrogenated phenyl rings
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
Chemistry: ((4-(Trifluoromethyl)phenyl)methylene)dibenzene is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems, including enzyme interactions and metabolic pathways.
Industry: In the industrial sector, ((4-(Trifluoromethyl)phenyl)methylene)dibenzene is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用機序
The mechanism by which ((4-(Trifluoromethyl)phenyl)methylene)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The methylene bridge and benzene rings contribute to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions.
類似化合物との比較
- (4-(Trifluoromethyl)phenyl)methanol
- (4-(Trifluoromethyl)phenyl)acetic acid
- (4-(Trifluoromethyl)phenyl)amine
Comparison: Compared to these similar compounds, ((4-(Trifluoromethyl)phenyl)methylene)dibenzene is unique due to the presence of the methylene bridge connecting two benzene rings. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C20H15F3 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC名 |
1-benzhydryl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C20H15F3/c21-20(22,23)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
InChIキー |
OWUWYNHJLANNNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14113656.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113688.png)


![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14113721.png)
![N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B14113724.png)


